3,4,5-Trifluorobenzenethiol
CAS No.: 443683-18-9
Cat. No.: VC7975365
Molecular Formula: C6H3F3S
Molecular Weight: 164.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443683-18-9 |
|---|---|
| Molecular Formula | C6H3F3S |
| Molecular Weight | 164.15 |
| IUPAC Name | 3,4,5-trifluorobenzenethiol |
| Standard InChI | InChI=1S/C6H3F3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
| Standard InChI Key | WJOBILWIHXXCAH-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)F)F)S |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)S |
Introduction
Structural and Electronic Properties
The molecular structure of 3,4,5-trifluorobenzenethiol features a benzene ring substituted with three fluorine atoms at the 3rd, 4th, and 5th positions and a thiol (-SH) group at the 1st position. This arrangement creates a highly polarized electron distribution due to the strong electron-withdrawing effects of fluorine atoms, which significantly influence the acidity of the thiol proton. Comparative studies on 1,3,5-trifluorobenzene demonstrate that fluorine substitution reduces the electron density of the aromatic ring, leading to a stabilization energy of approximately 25 kJ/mol relative to unsubstituted benzene .
The specific gravity of analogous liquid-phase fluorobenzenes, such as 1-bromo-3,4,5-trifluorobenzene, ranges from 1.78 at 20°C , suggesting that 3,4,5-trifluorobenzenethiol may exhibit similar density characteristics. The refractive index of fluorinated aromatics typically falls between 1.48 and 1.52 , a range likely applicable to this compound.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of 3,4,5-trifluorobenzenethiol has been reported, plausible routes can be inferred from thiolation reactions applied to fluorinated aromatics. A two-step approach may involve:
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Nucleophilic Aromatic Substitution: Reacting 1-bromo-3,4,5-trifluorobenzene with thiourea under basic conditions to replace the bromine atom with a thiol group. This method mirrors the synthesis of 3-mercaptobutanoic acid, where thiourea acts as the sulfur source .
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Reduction of Sulfur Precursors: Treatment of 3,4,5-trifluorophenyl disulfides with reducing agents like lithium aluminum hydride (LiAlH₄).
The reaction kinetics would likely be influenced by the electron-withdrawing fluorine substituents, which activate the aromatic ring toward nucleophilic attack at the para position relative to the fluorine atoms.
Reactivity Profile
The thiol group in 3,4,5-trifluorobenzenethiol is expected to exhibit enhanced acidity compared to non-fluorinated analogs due to the inductive effect of fluorine. Preliminary estimates based on Hammett substituent constants (σₘ for F = 0.34) suggest a pKa reduction of 1–2 units relative to benzenethiol (pKa ≈ 6.5) . This increased acidity facilitates deprotonation under mild basic conditions, making it a candidate for forming self-assembled monolayers (SAMs) on metal surfaces.
Spectroscopic Characterization
NMR Spectroscopy
The ¹H NMR spectrum of 3,4,5-trifluorobenzenethiol would likely display:
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A singlet at δ 1.8–2.1 ppm for the thiol proton (SH), subject to exchange broadening .
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Aromatic protons as a singlet near δ 7.2–7.5 ppm, with coupling constants (³J₆H-F) of 8–10 Hz .
In the ¹³C NMR spectrum, the carbon bearing the thiol group is predicted to resonate at δ 125–130 ppm, while fluorinated carbons would appear between δ 145–160 ppm (¹J₃C-F ≈ 245 Hz) .
Vibrational Spectroscopy
Infrared spectroscopy would reveal key absorptions:
Applications in Materials Science
Surface Functionalization
The combination of fluorine atoms and a thiol group makes 3,4,5-trifluorobenzenethiol ideal for creating hydrophobic SAMs on gold and silver surfaces. Fluorinated thiols typically produce monolayers with contact angles >110°, compared to ~100° for alkanethiols .
Pharmaceutical Intermediates
Fluorinated thiols serve as building blocks in protease inhibitors and kinase-targeting drugs. The trifluorinated pattern may enhance blood-brain barrier penetration, as seen in related neuroactive compounds .
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